N-(4-nitrophenyl)acridin-9-amine
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Overview
Description
N-(4-nitrophenyl)acridin-9-amine: is a heterocyclic aromatic compound with the molecular formula C19H13N3O2 and a molecular weight of 315.33 g/mol . This compound is part of the acridine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)acridin-9-amine typically involves the condensation of 9-chloroacridine with 4-nitroaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction can be summarized as follows:
9-chloroacridine+4-nitroanilineK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)acridin-9-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen atom.
Oxidation: The acridine ring can be oxidized under strong oxidative conditions to form acridone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: N-(4-aminophenyl)acridin-9-amine
Substitution: Various substituted acridine derivatives
Oxidation: Acridone derivatives
Scientific Research Applications
N-(4-nitrophenyl)acridin-9-amine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-(4-nitrophenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This mechanism is crucial for its anticancer properties, as it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
N-(4-nitrophenyl)acridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
64895-30-3 |
---|---|
Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,(H,20,21) |
InChI Key |
PAOOQRRWBZDBPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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